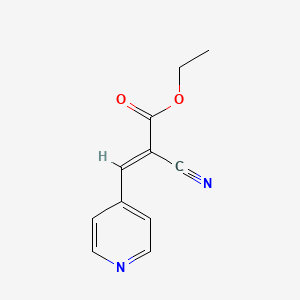

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-pyridinyl)acrylate typically involves the reaction of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-cyano-3-(4-pyridinyl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acrylates.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that Ethyl 2-cyano-3-(4-pyridinyl)acrylate exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. The compound's structure allows for interaction with specific molecular targets, potentially inhibiting or activating enzymes critical in disease pathways. For instance, studies have shown its effectiveness against various pathogens and cancer cell lines, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action involves the compound's ability to interact with biological molecules, leading to altered enzyme activity or cellular responses. This interaction can result in significant biological effects, which are currently under investigation for therapeutic applications.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including Michael additions and cycloadditions. Its reactivity makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, this compound can be polymerized using free radical or controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). The resulting polymers exhibit enhanced properties like thermal stability and electrical conductivity, which are crucial for applications in electronics and materials science.

Agrochemistry

Pesticide Development

this compound is incorporated into larger molecular frameworks designed for pest control. Field trials have demonstrated its effectiveness against specific pests, suggesting its potential as a component in new agrochemical formulations aimed at improving crop yield and quality.

Environmental Chemistry

Pollutant Detection

The compound has been integrated into sensor materials that change properties upon exposure to pollutants. These sensors are capable of detecting low concentrations of environmental contaminants, aiding in monitoring efforts and contributing to environmental protection strategies.

Material Science

Nanotechnology Applications

In nanoscience, this compound is used in self-assembly processes to create nanofibers or nanoparticles. These nanomaterials exhibit unique properties such as high surface area and reactivity, which are beneficial for applications in catalysis and drug delivery systems.

-

Anticancer Research

- A study highlighted the efficacy of this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity, prompting further investigation into its potential as a chemotherapeutic agent.

-

Pesticide Efficacy

- Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls, indicating its potential role in sustainable agriculture.

-

Environmental Monitoring

- Research on sensor development utilizing this compound revealed its capability to detect specific pollutants effectively, showcasing its utility in environmental chemistry.

Mécanisme D'action

The mechanism of action of Ethyl 2-cyano-3-(4-pyridinyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The nitrile group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-cyano-3-(4-pyridinyl)propanoate

- Ethyl 2-cyano-3-(3-pyridinyl)acrylate

- Ethyl 2-cyano-3-(2-pyridinyl)acrylate

Uniqueness

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the cyano group . These features contribute to its distinct chemical reactivity and biological activity .

Activité Biologique

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is an organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a cyano group and a pyridine ring, contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

The compound is synthesized through the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites. This synthesis route allows for the exploration of various derivatives that may enhance its biological efficacy.

Antimicrobial Properties

This compound has been studied extensively for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Some key findings include:

- Antibacterial Activity : Derivatives of this compound have shown promising results against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.54 µM .

- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains at concentrations as low as 50 µg/mL.

Antiviral Activity

In addition to its antibacterial and antifungal properties, this compound has been evaluated for its antiviral potential. Studies suggest that it can inhibit viral replication, particularly against Tobacco Mosaic Virus (TMV), achieving protective rates comparable to established antiviral agents .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential as an antiproliferative agent. Notable findings include:

- Inhibition of Cancer Cell Growth : Compounds derived from this structure have exhibited selective cytotoxicity against various cancer cell lines, with growth inhibition values (GI50) in the nanomolar range .

- Mechanism of Action : The compound may act by disrupting tubulin assembly and inducing apoptosis in cancer cells. Flow cytometry analyses have shown that it can arrest cells in the G2/M phase of the cell cycle, leading to mitochondrial depolarization and activation of caspases .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cyanoacrylate compounds but exhibits unique biological activities due to the specific positioning of functional groups. Below is a comparison table highlighting its characteristics alongside similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Cyano group, pyridine ring | Notable antimicrobial and anticancer activity |

| Ethyl 2-cyano-3-(furan-2-yl)acrylate | Cyano group, furan ring | Potential anti-inflammatory applications |

| Ethyl 2-cyano-3-(3-pyridinyl)acrylate | Cyano group, pyridine ring (different position) | Different biological activity profile |

| Ethyl 2-cyano-3-(dimethylamino phenyl)acrylate | Cyano group, dimethylamino substitution | Enhanced solubility and potential CNS activity |

Research Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial effects at low concentrations, making it a candidate for further pharmaceutical development. -

Antiviral Activity Assessment :

In vitro assays demonstrated that this compound could effectively inhibit TMV replication, achieving protective rates comparable to established antiviral treatments. This suggests its potential use in agricultural applications as well as in medicinal chemistry . -

Cytotoxicity Evaluation :

A series of derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most active compounds showed selective inhibition of tumor growth with minimal toxicity to normal cells, indicating a favorable therapeutic index .

Propriétés

IUPAC Name |

ethyl 2-cyano-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265562 | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-31-9 | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.